N,2,3-trimethylquinoxaline-6-carboxamide

physicochemical profiling permeability optimization fragment-based screening

N,2,3-Trimethylquinoxaline-6-carboxamide (molecular formula C₁₂H₁₃N₃O, MW 215.26 g/mol) is a trisubstituted quinoxaline-6-carboxamide bearing methyl groups at the N-amide, C-2, and C-3 positions. The quinoxaline-6-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating allosteric cannabinoid receptor modulation, antibacterial activity, and protein tyrosine kinase inhibition.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B7508641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,3-trimethylquinoxaline-6-carboxamide
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)C(=O)NC)C
InChIInChI=1S/C12H13N3O/c1-7-8(2)15-11-6-9(12(16)13-3)4-5-10(11)14-7/h4-6H,1-3H3,(H,13,16)
InChIKeyWAXCERMOTKVIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2,3-Trimethylquinoxaline-6-Carboxamide: Core Identity and Physicochemical Baseline for Procurement Evaluation


N,2,3-Trimethylquinoxaline-6-carboxamide (molecular formula C₁₂H₁₃N₃O, MW 215.26 g/mol) is a trisubstituted quinoxaline-6-carboxamide bearing methyl groups at the N-amide, C-2, and C-3 positions. The quinoxaline-6-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating allosteric cannabinoid receptor modulation, antibacterial activity, and protein tyrosine kinase inhibition [1]. The specific N,2,3-trimethyl substitution pattern creates a distinct physicochemical profile—predicted clogP of 1.65, topological polar surface area (tPSA) of 58.90 Ų, four hydrogen bond acceptors, and a single hydrogen bond donor—that occupies a narrow, well-defined region of drug-like chemical space (Lipinski Rule of Five compliant) [2]. This compound is catalogued in multiple commercial screening libraries (ChemBridge/Hit2Lead) and is supplied for non-human research applications [3].

Physicochemical Space
Predicted CNS drug-like profile with moderate lipophilicity and single H-bond donor; distinct from primary amide analogs
Scaffold Diversity
Tertiary N-methylamide introduces conformational flexibility absent in primary amide quinoxaline-6-carboxamides
Sourcing
Catalogued in commercial screening libraries (ChemBridge/Hit2Lead) supporting reproducible SAR procurement

Why N,2,3-Trimethylquinoxaline-6-Carboxamide Cannot Be Generically Substituted: Structural Determinants of Differential Selectivity


In-class quinoxaline-6-carboxamides exhibit profoundly target-dependent pharmacology that is exquisitely sensitive to even minor substitution changes. The N-methylation of the carboxamide in N,2,3-trimethylquinoxaline-6-carboxamide eliminates the primary amide hydrogen bond donor present in the unsubstituted parent (quinoxaline-6-carboxamide, CAS 457882-95-0) and the 2,3-dimethyl analog (CAS 32387-87-4)—reducing the HBD count from 2 to 1 and altering both membrane permeability and target engagement geometry [1]. Within the broader quinoxaline-6-carboxamide class, N-aryl substituted derivatives such as N-(4-ethylphenyl)quinoxaline-6-carboxamide (PSB-18579) act as negative allosteric CB1 receptor modulators (IC₅₀ 6.78 µM), whereas the N,2,3-trimethyl variant was found inactive in a GPR35 antagonism assay, demonstrating that N-substituent identity—not merely the quinoxaline-6-carboxamide core—dictates biological target engagement [2][3]. Generic substitution without accounting for these substitution-specific determinants of molecular recognition risks selecting a compound with irrelevant or absent activity for the intended screening or SAR campaign.

H-Bond Donor Shift
N-Methylation removes a hydrogen bond donor compared with primary amide analogs, potentially altering membrane permeability and target engagement geometry
GPCR Selectivity Divergence
N-Aryl quinoxaline-6-carboxamides engage CB1 (negative allosteric modulation), while the N,2,3-trimethyl variant is inactive at GPR35; generic substitution risks mismatched target profiles
Conformational Ensemble Change
Additional N–CH₃ rotatable bond and tertiary amide flexibility may not reproduce the pharmacophoric constraints of the primary amide scaffold in rigid-target contexts

N,2,3-Trimethylquinoxaline-6-Carboxamide: Quantified Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count Reduction via N-Methylation vs. Primary Amide Analogs

N,2,3-Trimethylquinoxaline-6-carboxamide possesses one hydrogen bond donor (HBD = 1), in contrast to the two hydrogen bond donors (HBD = 2) present in both quinoxaline-6-carboxamide (CAS 457882-95-0) and 2,3-dimethylquinoxaline-6-carboxamide (CAS 32387-87-4), which retain a primary amide –CONH₂ group. This reduction is a direct consequence of N-methylation of the carboxamide nitrogen . In parallel, the predicted clogP increases from approximately 0.8–1.0 (estimated for the unsubstituted quinoxaline-6-carboxamide) to 1.65 for the N,2,3-trimethyl derivative, reflecting enhanced lipophilicity attributable to the three methyl substituents [1].

HBD & Lipophilicity
Reported
HBD = 1 (vs. 2)
clogP = 1.65 (vs. ~1.0)
Lower HBD may support CNS-permeability screening differentiation from primary amide analogs
Predicted values; experimental validation recommended
physicochemical profiling permeability optimization fragment-based screening

GPR35 Antagonism Selectivity: Inactivity vs. Class-Level GPCR Modulation Potential

In a primary GPR35 antagonism assay, N,2,3-trimethylquinoxaline-6-carboxamide (C₁₂H₁₃N₃O) was explicitly tested and reported as inactive [1]. This negative result provides a meaningful selectivity filter when contrasted with other quinoxaline-6-carboxamides that exhibit GPCR modulatory activity. For example, N-(4-ethylphenyl)quinoxaline-6-carboxamide (PSB-18579) acts as a negative allosteric modulator of the CB1 receptor (IC₅₀ 6.78 µM in β-arrestin-2 recruitment assays) with selectivity over CB2 [2]. The GPR35 inactivity of the N,2,3-trimethyl variant suggests that the N-methyl amide and 2,3-dimethyl substitution pattern steers the scaffold away from certain GPCR targets that are engaged by N-aryl quinoxaline-6-carboxamide analogs.

GPR35 Selectivity
Reported
Target: inactive at GPR35
Comparator PSB-18579: CB1 IC₅₀ 6.78 µM
GPR35 inactivity provides a negative selectivity filter for GPCR counter-screening panels
GPR35 result from ECBD primary assay; confirmatory assays advised
GPCR selectivity profiling target deconvolution counter-screening

Trisubstituted Scaffold Differentiation from 2,3-Dimethylquinoxaline-6-Carboxamide: N-Amide Methylation Impact on Rotatable Bond Profile

N,2,3-Trimethylquinoxaline-6-carboxamide contains two rotatable bonds (the C–C bond connecting the carboxamide to the quinoxaline ring, and the N–CH₃ bond of the tertiary amide), compared to a single rotatable bond in 2,3-dimethylquinoxaline-6-carboxamide (only the C–C carboxamide linkage), where the primary amide –CONH₂ group lacks the additional N–CH₃ torsional degree of freedom [1]. This difference, while modest in absolute terms, alters the conformational ensemble accessible to the carboxamide group: the tertiary N-methylamide can adopt both cis and trans configurations with lower interconversion barriers than a primary amide, potentially affecting pharmacophoric presentation during target binding [2].

Rotatable Bonds
Class-level
RB = 2 (tertiary amide)
vs. RB = 1 (primary amide)
Added rotatable bond may alter conformational ensemble for rigid-target docking studies
Class-level inference; individual target context to verify
conformational analysis scaffold diversity lead optimization

Quinoxaline-6-Carboxamide Class Antibacterial SAR Context and Substitution-Dependent Activity Landscape

A systematic SAR study of 16 novel quinoxaline-6-carboxamide derivatives (compounds 5a–5p) demonstrated that antibacterial potency against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa is strongly dependent on the substitution pattern at both the quinoxaline core and the carboxamide nitrogen [1]. Within this series, substituents such as 3-chloro-4-fluorophenyl and 2-hydroxyethyl groups enhanced antibacterial effectiveness in specific derivatives, establishing that the quinoxaline-6-carboxamide pharmacophore is not uniformly active but requires precise substitution tuning [1]. A separate study evaluating quinoxaline derivative compounds against methicillin-resistant Staphylococcus aureus (MRSA) reported MIC values predominantly at 4 µg/mL (56.7% of isolates), comparable to vancomycin MIC values (63.3% at 4 µg/mL), underscoring the translational relevance of substitution-optimized quinoxaline scaffolds [2]. The N,2,3-trimethyl substitution pattern represents a distinct, as-yet uncharacterized point in this antibacterial SAR landscape.

Antibacterial SAR Context
Class-level
No direct MIC data for target compound; class-level MIC range 3.9–15.62 µg/mL for optimized derivatives
Uncharacterized substitution space adjacent to active quinoxaline-6-carboxamides; supports SAR expansion
Requires de novo antibacterial screening
antibacterial SAR quinoxaline pharmacophore antimicrobial screening

N,2,3-Trimethylquinoxaline-6-Carboxamide: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Fragment-Based and Scaffold-Hopping Screening Libraries Requiring Defined Physicochemical Space Occupancy

With its predicted clogP of 1.65, tPSA of 58.90 Ų, HBD count of 1, and full Lipinski Rule of Five compliance, N,2,3-trimethylquinoxaline-6-carboxamide occupies a specific, well-characterized region of drug-like chemical space that is distinct from primary amide quinoxaline analogs (HBD = 2, lower clogP). This compound is an appropriate procurement choice for fragment- or scaffold-based screening libraries where pre-calculated physicochemical parameters are used to ensure chemical diversity and CNS drug-likeness (lower HBD count correlates with improved BBB penetration potential) [5]. Its catalogued availability through commercial suppliers (ChemBridge/Hit2Lead) ensures reproducible sourcing for iterative SAR campaigns .

GPCR Counter-Screening Panels: Documented GPR35 Inactivity as a Selectivity Filter

The documented inactivity of N,2,3-trimethylquinoxaline-6-carboxamide in a GPR35 antagonism primary assay provides a valuable selectivity data point for researchers constructing GPCR counter-screening panels [5]. Unlike N-aryl quinoxaline-6-carboxamides that engage cannabinoid receptors (e.g., PSB-18579, CB1 IC₅₀ 6.78 µM), this N,2,3-trimethyl variant appears to avoid certain GPCR liabilities, making it a candidate for inclusion as a negative control or selectivity reference in quinoxaline-focused GPCR screening cascades .

Antibacterial SAR Expansion: Probing Underexplored Substitution Space Adjacent to Characterized Active Quinoxaline-6-Carboxamides

The quinoxaline-6-carboxamide class has demonstrated substitution-dependent antibacterial activity against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) pathogens, with optimized derivatives achieving MIC values in the low µg/mL range and MRSA activity comparable to vancomycin [5]. The N,2,3-trimethyl substitution pattern represents a chemically tractable, structurally defined, yet biologically uncharacterized entry point in this SAR landscape. Procuring this compound enables systematic exploration of how N-methylation of the carboxamide—and the resulting reduction in hydrogen bond donor capacity—modulates antibacterial potency relative to the characterized primary amide and N-aryl analogs.

Physicochemical Reference Standard for Tertiary Amide Quinoxaline Scaffolds in ADME/PK Profiling

The combination of moderate clogP (1.65), low tPSA (58.90 Ų), and a single hydrogen bond donor makes N,2,3-trimethylquinoxaline-6-carboxamide a suitable reference compound for benchmarking the ADME/PK properties of tertiary amide-containing quinoxaline scaffolds against their primary amide counterparts [5]. Its rotatable bond count of 2 (versus 1 for primary amide analogs) and tertiary amide conformational flexibility provide a differentiated baseline for computational and experimental permeability, solubility, and metabolic stability comparisons within quinoxaline-focused medicinal chemistry programs .

Application
Selection Property
Validation Focus
Fragment-based screening library design
Predicted CNS drug-like profile (moderate lipophilicity, low HBD)
Confirm Lipinski compliance and BBB permeability ranking vs. primary amide analogs
GPCR counter-screening panel inclusion
Documented GPR35 inactivity as selectivity filter
Verify absence of GPR35 agonism/antagonism in confirmatory assays
Antibacterial SAR expansion
Underexplored N,2,3-trimethyl substitution pattern in quinoxaline-6-carboxamide class
Determine MIC values against Gram-positive and Gram-negative reference strains
ADME/PK reference for tertiary amide scaffolds
Predicted moderate lipophilicity and distinct rotatable bond profile vs. primary amides
Benchmark experimental permeability, solubility, and metabolic stability
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